molecular formula C18H16Cl2N4S B4837526 N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea

N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4837526
M. Wt: 391.3 g/mol
InChI Key: IRGPLXHMNREYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPTU and has been the subject of numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medical research.

Mechanism of Action

The mechanism of action of DPTU is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that DPTU inhibits the activity of the enzyme thioredoxin reductase, which is involved in regulating cellular redox balance and has been implicated in cancer cell growth and survival. Additionally, DPTU has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that DPTU exhibits potent anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, DPTU has been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of DPTU is its potent anti-tumor activity and potential as a cancer therapeutic. However, one limitation is that the mechanism of action of DPTU is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to investigate the safety and toxicity of DPTU in vivo before it can be considered for clinical use.

Future Directions

There are several future directions for research on DPTU. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, given its neuroprotective effects. Additionally, further studies are needed to elucidate the mechanism of action of DPTU and its potential applications in cancer research. Finally, studies are needed to investigate the safety and toxicity of DPTU in vivo to determine its potential as a clinical therapeutic agent.

Scientific Research Applications

DPTU has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DPTU exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DPTU has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer agent.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4S/c1-12-4-2-3-5-13(12)11-24-9-8-17(23-24)22-18(25)21-14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGPLXHMNREYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
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N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea

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